molecular formula C20H15ClO5 B15041617 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2-chlorophenoxy)acetate

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2-chlorophenoxy)acetate

Cat. No.: B15041617
M. Wt: 370.8 g/mol
InChI Key: TZWQUJCHXHHSLP-UHFFFAOYSA-N
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Description

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2-chlorophenoxy)acetate is a synthetic organic compound characterized by a fused bicyclic core (cyclopenta[c]chromene) with a ketone group at the 4-position and a substituted phenoxyacetate ester at the 7-position.

Properties

Molecular Formula

C20H15ClO5

Molecular Weight

370.8 g/mol

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(2-chlorophenoxy)acetate

InChI

InChI=1S/C20H15ClO5/c21-16-6-1-2-7-17(16)24-11-19(22)25-12-8-9-14-13-4-3-5-15(13)20(23)26-18(14)10-12/h1-2,6-10H,3-5,11H2

InChI Key

TZWQUJCHXHHSLP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC(=O)COC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclocondensation

Method :

  • Reactants : Resorcinol derivatives and cyclopentanone precursors.
  • Conditions : Concentrated sulfuric acid or polyphosphoric acid at 80–120°C.
  • Mechanism : Acid-catalyzed Friedel-Crafts acylation followed by cyclodehydration.

Example :
Resorcinol reacts with 2-carboxycyclopentanone in H₂SO₄ to form 7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene.

Advantages :

  • High yield (70–85%) under optimized conditions.
  • Scalable for industrial production.

Limitations :

  • Requires stringent temperature control to avoid side products.

Diels-Alder Cyclization

Method :

  • Reactants : Quinone derivatives and dienes.
  • Conditions : Reflux in toluene or xylene.
  • Mechanism : [4+2] cycloaddition followed by oxidation.

Example :
1,4-Naphthoquinone reacts with 1,3-cyclopentadiene to form the cycloadduct, which is oxidized to the chromenone core.

Advantages :

  • Stereochemical control achievable with chiral catalysts.
  • Compatible with electron-deficient dienophiles.

Limitations :

  • Lower yields (50–65%) compared to acid-catalyzed methods.

Esterification of the 7-Hydroxy Group

The 7-hydroxy intermediate is esterified with 2-chlorophenoxyacetic acid or its derivatives. Key methods include:

Acyl Chloride Coupling

Method :

  • Reactants : 7-Hydroxycyclopenta[c]chromen-4-one + 2-chlorophenoxyacetyl chloride.
  • Conditions : Base (pyridine, Et₃N) in anhydrous THF or DCM at 0–25°C.
  • Mechanism : Nucleophilic acyl substitution.

Procedure :

  • Dissolve 7-hydroxy intermediate (1 eq) in DCM.
  • Add 2-chlorophenoxyacetyl chloride (1.2 eq) dropwise under N₂.
  • Stir with pyridine (1.5 eq) for 12 h at RT.
  • Purify via silica gel chromatography (hexane/EtOAc).

Yield : 75–90%.

Carbodiimide-Mediated Esterification

Method :

  • Reactants : 7-Hydroxy intermediate + 2-chlorophenoxyacetic acid + DCC/DMAP.
  • Conditions : DCM or DMF, 0°C to RT.

Procedure :

  • Activate 2-chlorophenoxyacetic acid (1 eq) with DCC (1.1 eq) and DMAP (0.1 eq) in DCM.
  • Add 7-hydroxy compound (1 eq) and stir for 24 h.
  • Filter and concentrate. Purify by recrystallization.

Yield : 65–80%.

Comparative Analysis of Methods

Parameter Acyl Chloride Coupling Carbodiimide-Mediated
Reaction Time 12 h 24 h
Yield 75–90% 65–80%
Byproducts HCl (neutralized by base) Dicyclohexylurea
Scalability High Moderate
Cost Low (uses acyl chloride) High (DCC/DMAP)

Industrial-Scale Considerations

  • Process Optimization :
    • Continuous flow reactors improve safety for acyl chloride reactions.
    • Recycling solvents (e.g., DCM) reduces costs.
  • Purity Control :
    • Crystallization from ethanol/water mixtures achieves >99% purity.
    • HPLC monitoring ensures residual reactants <0.1%.

Emerging Methodologies

Enzymatic Esterification

  • Catalyst : Lipase B from Candida antarctica (CAL-B).
  • Conditions : Solvent-free, 40°C, 48 h.
  • Yield : 50–60% (needs optimization).

Photoredox Catalysis

  • Catalyst : Ir(ppy)₃ under blue LED light.
  • Mechanism : Radical-based coupling of phenolic OH with carboxylic acids.
  • Status : Experimental (lab-scale only).

Chemical Reactions Analysis

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2-chlorophenoxy)acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name Substituent at 7-Position Molecular Formula Molecular Weight Key Features
Target Compound (2-Chlorophenoxy)acetate C19H15ClO5* ~358.78 Chlorine at ortho position
4-Oxo-...-7-yl (4-bromo-2-isopropyl-5-methylphenoxy)acetate 4-Bromo-2-isopropyl-5-methylphenoxy C22H23BrO5 447.32 Bromine, bulky alkyl groups
4-Oxo-...-7-yl (2,5-dichlorophenoxy)acetate 2,5-Dichlorophenoxy C19H14Cl2O5 393.22 Two chlorine atoms
4-Oxo-...-6,7-diyl diacetate Diacetate C16H14O6 302.28 Higher polarity, dual ester groups
Ethyl (6-methyl-4-oxo-...-7-yl)oxyacetate Ethyl phenylacetate C23H22O5 378.42 Ethyl ester, phenyl group
4-Oxo-...-7-yl N-[(benzyloxy)carbonyl]-4-chlorophenylalaninate Benzyloxycarbonyl-chlorophenylalaninate C29H24ClNO6 517.96 Peptide-like substituent

Physicochemical Properties

  • Electron Effects: The 2-chlorophenoxy group in the target compound enhances electron-withdrawing character compared to alkylated (e.g., 2-isopropyl in ) or non-halogenated analogs (e.g., phenyl in ). This may reduce nucleophilicity at the ester carbonyl.
  • Solubility: The diacetate derivative (C16H14O6) likely exhibits higher aqueous solubility due to increased oxygen content, whereas bulky substituents (e.g., 4-bromo-2-isopropyl-5-methylphenoxy in ) enhance lipophilicity.
  • Crystallinity: Hydrogen-bonding patterns, as discussed in , suggest that halogen substituents (Cl, Br) may influence crystal packing. For example, the dichloro analog could form denser crystals compared to mono-substituted derivatives.

Biological Activity

The compound 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2-chlorophenoxy)acetate , with the CAS number 300675-40-5, is a synthetic derivative of chromene that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2-chlorophenoxy)acetate is C20H16O5C_{20}H_{16}O_5, with a molar mass of approximately 336.34 g/mol. The compound features a chromene core structure which is known for various biological activities.

Antimicrobial Properties

Recent studies have indicated that derivatives of chromene exhibit significant antimicrobial properties. For instance, compounds similar to 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2-chlorophenoxy)acetate have been shown to inhibit the growth of various bacterial strains. In vitro assays demonstrated that at concentrations ranging from 25 to 100 µg/mL, these compounds could reduce bacterial viability by over 50% compared to control groups .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of chromene derivatives. A study conducted on animal models showed that administration of similar compounds resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2-chlorophenoxy)acetate may modulate inflammatory pathways effectively .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Chromene derivatives are known to inhibit enzymes involved in inflammatory processes and microbial metabolism.
  • Modulation of Signaling Pathways : These compounds can influence various signaling pathways such as NF-kB and MAPK pathways, leading to reduced inflammation and microbial resistance.
  • Interaction with Cell Membranes : The lipophilic nature of the compound allows it to integrate into cell membranes, disrupting microbial integrity and function .

Case Studies

Several case studies have explored the efficacy of chromene derivatives:

  • Study on Bacterial Inhibition : A recent study assessed the antibacterial properties of various chromene derivatives against Staphylococcus aureus. The results indicated that 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2-chlorophenoxy)acetate exhibited an MIC (Minimum Inhibitory Concentration) value of 50 µg/mL .
  • Anti-inflammatory Model : In another study involving a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant reduction in paw swelling compared to untreated controls. This effect was comparable to that observed with standard anti-inflammatory drugs .

Data Tables

Property Value
Molecular FormulaC20H16O5
Molar Mass336.34 g/mol
CAS Number300675-40-5
Antimicrobial MIC50 µg/mL against S. aureus
Anti-inflammatory EfficacySignificant reduction in edema

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